N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide
Description
N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic small molecule characterized by an ethanediamide backbone linking two aromatic substituents: a 4-chlorobenzyl group and a 5-chloro-2-methoxyphenyl moiety. The chloro and methoxy substituents likely influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity and pharmacokinetics.
Properties
Molecular Formula |
C16H14Cl2N2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(4-chlorophenyl)methyl]oxamide |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-23-14-7-6-12(18)8-13(14)20-16(22)15(21)19-9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
UJSOOPQRYZINCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Formula
- Molecular Formula : C16H18Cl2N2O
- Molecular Weight : 325.24 g/mol
Structural Characteristics
The compound features two aromatic rings substituted with chlorine and methoxy groups, which may influence its interaction with biological targets. The presence of the ethylenediamine backbone is significant for its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, influencing cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects including:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, possibly through the induction of apoptosis in cancer cells.
- Antimicrobial Properties : Some assays have indicated effectiveness against certain bacterial strains, although further studies are required to confirm these findings.
Case Studies and Research Findings
- Anticancer Studies :
- Antimicrobial Activity :
- Toxicological Assessments :
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Cytotoxicity | IC50 = 25 µM in liver cells |
Comparative Analysis with Similar Compounds
| Compound Name | Antitumor Activity | Antimicrobial Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 25 |
| N-(5-chloro-2-methylphenyl)-N'-(4-methylbenzyl)ethanediamide | Yes | Moderate | 30 |
| N-(4-chlorophenyl)-N'-(2-methylbenzyl)ethanediamide | No | Yes | 40 |
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-chlorobenzyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide serves as an important intermediate for the development of more complex molecules. Its unique substituents allow for various chemical modifications, enabling the exploration of new synthetic pathways.
Biology
Research has indicated that this compound exhibits antimicrobial and anticancer properties. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics.
Medicine
The potential therapeutic applications of this compound are under investigation for drug development, particularly in oncology. Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), making it a candidate for further pharmacological evaluation.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for formulating products in sectors such as pharmaceuticals, agrochemicals, and polymer science.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition zones:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 18 |
| Bacillus subtilis | 22 |
These findings suggest that the compound has promising antibacterial properties that warrant further exploration.
Case Study 2: Anticancer Activity Assessment
In vitro studies conducted on MCF-7 and HeLa cell lines revealed that treatment with varying concentrations of this compound resulted in significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
The data indicates a dose-dependent response with notable apoptosis observed in treated cells, highlighting its potential role in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Chloro-Substituted Aryl Groups
Compound 273 : N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide
- Structural Similarities : Shares the ethanediamide core and a chloro-substituted aryl group.
- Additionally, the indenyl-carbamimidamido group in 273 adds conformational rigidity and basicity.
- Functional Impact : Fluorine may improve binding affinity to hydrophobic enzyme pockets, while the methoxy group in the target compound could enhance solubility due to its polar nature .
Compound from : N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
- Structural Similarities : Retains the 5-chloro-2-methoxyphenyl group but replaces the 4-chlorobenzyl with a complex piperazinyl-indolyl-ethyl chain.
- This increases molecular weight (~600 g/mol vs. ~380 g/mol for the target compound), likely affecting blood-brain barrier penetration and metabolic stability.
- Functional Impact : The extended structure may target diverse receptors (e.g., serotonin or dopamine transporters) compared to the simpler target compound .
N-(4-chlorobenzyl)-N-methylformamide ()
- Structural Similarities : Contains the 4-chlorobenzyl group but substitutes the ethanediamide with a formamide group.
- Synthetic Relevance : Highlights the challenge of avoiding by-products like N,N-di-(4-chlorobenzyl)-N-methylamine (31.3% yield), emphasizing the need for controlled reaction conditions to favor ethanediamide formation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine in compound 273 may enhance binding but reduce solubility .
- Synthetic Challenges : demonstrates that formamide derivatives and amine by-products are common in related syntheses, necessitating precise stoichiometry and catalysts to favor ethanediamide formation .
- Therapeutic Potential: The target compound’s ethanediamide core is critical for mimicking peptide bonds in enzyme active sites, as seen in co-crystalized inhibitors like 273 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
